molecular formula C12H14BrN3 B15252309 4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine

4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine

Cat. No.: B15252309
M. Wt: 280.16 g/mol
InChI Key: GNYHFTPHTACGMZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine typically involves the reaction of 4-bromophenylhydrazine with isopropyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and automated systems can further enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar biological activities.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.

    4-Bromobiphenyl: A structurally related compound with applications in material science.

Uniqueness

4-(4-Bromophenyl)-3-isopropyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromophenyl and isopropyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

4-(4-bromophenyl)-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H14BrN3/c1-7(2)11-10(12(14)16-15-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H3,14,15,16)

InChI Key

GNYHFTPHTACGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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